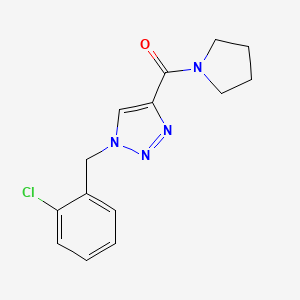
1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation. Additionally, 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole may disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has been found to reduce the production of pro-inflammatory cytokines in animal models of inflammation. The compound has also been found to have anti-fungal and anti-bacterial properties, leading to the death of fungi and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole in lab experiments is its potential as a multi-functional compound, with applications in various fields of scientific research. Additionally, the compound has been found to have low toxicity, making it a safer alternative to other compounds with similar applications. However, one limitation of using 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are various future directions for the study of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole. One potential direction is the development of more efficient synthesis methods to reduce the cost of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole and its potential applications in various fields of scientific research. Further research is also needed to determine the safety and efficacy of the compound in vivo, as most studies have been conducted in vitro. Finally, the potential use of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole as a therapeutic agent for various diseases should be explored further.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole involves the reaction of 2-chlorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with N-boc-pyrrolidine. The compound is then deprotected using trifluoroacetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. The compound has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has been studied for its potential use as an anti-fungal and anti-bacterial agent.
Propiedades
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-12-6-2-1-5-11(12)9-19-10-13(16-17-19)14(20)18-7-3-4-8-18/h1-2,5-6,10H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDSIBHZHCKJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

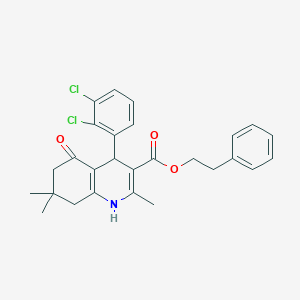
![ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207029.png)
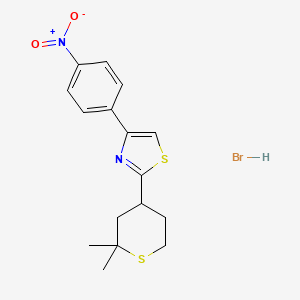

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5207059.png)
![1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5207063.png)
![3-(4-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5207069.png)
![2-cyano-N-(2-nitrophenyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B5207086.png)
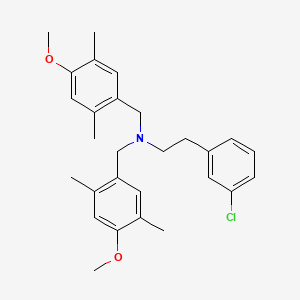
![N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5207103.png)
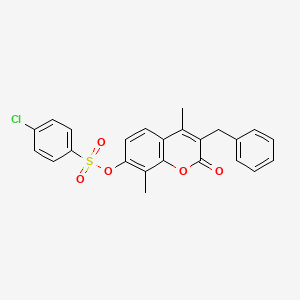
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5207127.png)